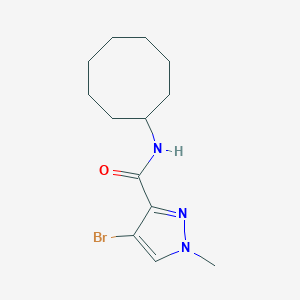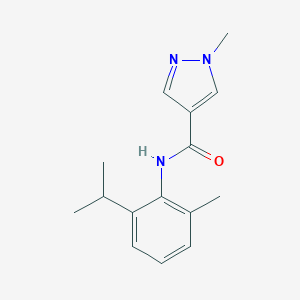![molecular formula C15H13FN6O3 B279887 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapeutics.
Wirkmechanismus
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of specific enzymes and proteins that are involved in the progression of diseases. This compound has been shown to inhibit the activity of various kinases and phosphatases that play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its high potency, selectivity, and specificity. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide. These include the identification of new targets for this compound, the optimization of its pharmacokinetic properties, and the development of new formulations for improved delivery. Additionally, the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases should be explored.
Synthesemethoden
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves a multi-step process. The first step involves the reaction of 2-fluorobenzyl bromide with 3-methyl-1H-pyrazole in the presence of a base to form 1-(2-fluorobenzyl)-1H-pyrazol-3-yl) methanol. The second step involves the reaction of 1-(2-fluorobenzyl)-1H-pyrazol-3-yl) methanol with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in the development of new drugs and therapeutics. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C15H13FN6O3 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H13FN6O3/c16-13-4-2-1-3-11(13)8-20-6-5-14(19-20)18-15(23)10-21-9-12(7-17-21)22(24)25/h1-7,9H,8,10H2,(H,18,19,23) |
InChI-Schlüssel |
XFQXFYQBMVPLHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
